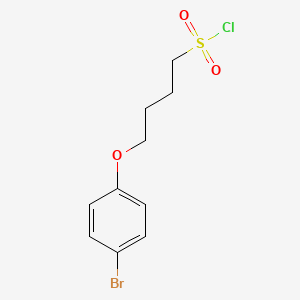![molecular formula C11H10ClNO3 B1444064 Ethyl 2-(4-chlorobenzo[D]oxazol-2-YL)acetate CAS No. 1446332-73-5](/img/structure/B1444064.png)
Ethyl 2-(4-chlorobenzo[D]oxazol-2-YL)acetate
説明
Ethyl 2-(4-chlorobenzo[D]oxazol-2-YL)acetate is a chemical compound with the CAS Number: 1446332-73-5 . It has a molecular weight of 239.66 . The IUPAC name for this compound is ethyl 2-(4-chlorobenzo[d]oxazol-2-yl)acetate . It is a pale-yellow to yellow-brown solid at room temperature .
Molecular Structure Analysis
The Inchi Code for Ethyl 2-(4-chlorobenzo[D]oxazol-2-YL)acetate is1S/C11H10ClNO3/c1-2-15-10(14)6-9-13-11-7(12)4-3-5-8(11)16-9/h3-5H,2,6H2,1H3 . This code provides a standard way to encode the compound’s molecular structure. Physical And Chemical Properties Analysis
Ethyl 2-(4-chlorobenzo[D]oxazol-2-YL)acetate is a pale-yellow to yellow-brown solid at room temperature . It has a molecular weight of 239.66 .科学的研究の応用
Process Intensification Techniques for Ethyl Acetate Production
Ethyl acetate, a solvent widely used across various industries, including paints, coatings, and consumer products, benefits from process intensification techniques aimed at enhancing production efficiency. Techniques such as reactive distillation and microwave reactive distillation offer several advantages over traditional processes, including energy savings and reduced capital investment. These advancements underscore ethyl acetate's role in industrial applications, highlighting its significance beyond a mere chemical compound to a key player in sustainable manufacturing processes (Patil & Gnanasundaram, 2020).
Antioxidant Capacity Assays
The compound's relevance extends into the antioxidant capacity assays, where it serves as a precursor in the synthesis of various antioxidants. The ABTS/PP decolorization assay, a prominent method for evaluating antioxidant capacity, utilizes ethyl acetate in synthesizing derivatives that are crucial for understanding antioxidant mechanisms. This illustrates the compound's vital role in advancing antioxidant research, providing a foundation for developing more effective antioxidants (Ilyasov, Beloborodov, Selivanova, & Terekhov, 2020).
Environmental Impact and Toxicity Considerations
Ethyl acetate's impact extends to environmental and toxicity considerations, with research focusing on its safer industrial applications. Studies on ionic liquids, including ethyl acetate derivatives, emphasize the need for thorough toxicological assessments to ensure environmental safety prior to industrial scale-up. This highlights the dual aspects of ethyl acetate applications: its potential for industrial efficiency and the imperative for responsible environmental stewardship (Ostadjoo, Berton, Shamshina, & Rogers, 2018).
Biofuels and Green Chemistry
The exploration of ethyl acetate in biofuels and green chemistry signifies its contribution to renewable energy sources and sustainable chemical processes. The compound's involvement in the Liquid Organic Hydrogen Carrier (LOHC) process, converting bioethanol to ethyl acetate and hydrogen, demonstrates its potential in green energy solutions. This process not only leverages renewable resources but also aligns with environmental safety and energy efficiency, showcasing ethyl acetate's role in fostering sustainable technological advancements (Santacesaria, Tesser, Fulignati, & Raspolli Galletti, 2023).
Safety And Hazards
特性
IUPAC Name |
ethyl 2-(4-chloro-1,3-benzoxazol-2-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNO3/c1-2-15-10(14)6-9-13-11-7(12)4-3-5-8(11)16-9/h3-5H,2,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEGKCVYCZQSJLF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=NC2=C(O1)C=CC=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401238947 | |
| Record name | 2-Benzoxazoleacetic acid, 4-chloro-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401238947 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(4-chlorobenzo[D]oxazol-2-YL)acetate | |
CAS RN |
1446332-73-5 | |
| Record name | 2-Benzoxazoleacetic acid, 4-chloro-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1446332-73-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Benzoxazoleacetic acid, 4-chloro-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401238947 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-(Difluoromethyl)-6-methoxy-1H-benzo[d]imidazole](/img/structure/B1443984.png)

![1-[2-(Thiophen-3-yl)phenyl]ethan-1-amine](/img/structure/B1443986.png)


![1-Bromo-4-[(3-chlorophenyl)methoxy]-2-fluorobenzene](/img/structure/B1443990.png)
![3-[2-(3-Bromophenoxy)ethyl]thiophene](/img/structure/B1443992.png)

![2-{[(Tert-butoxy)carbonyl]amino}-4-(dimethylamino)butanoic acid](/img/structure/B1443997.png)


![2-[(5-Bromopyridin-3-yl)oxy]acetonitrile](/img/structure/B1444002.png)
![Spiro[3.5]nonane-2-carboxylic acid](/img/structure/B1444003.png)